3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid
Overview
Description
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid is a complex organic compound with the molecular formula C12H14O2S. It is known for its unique structure, which includes a tetrahydrobenzo[b]thiophene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid typically involves multi-step reactions. One common method starts with the condensation of cyclohexanone and ethyl cyanoacetate, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylicacid include:
- 4,5,6,7-Tetrahydrobenzo[b]thiophene
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
Uniqueness
What sets this compound apart is its unique tetrahydrobenzo[b]thiophene ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-thiatricyclo[5.2.1.02,6]deca-2(6),4-diene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-4-7-5-1-2-6(3-5)9(7)13-8/h4-6H,1-3H2,(H,11,12) |
InChI Key |
DWLMCBCPGLTBCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=C2SC(=C3)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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